molecular formula C10H12O2S B1213638 2-Benzyl-3-mercaptopropanoic acid CAS No. 69734-01-6

2-Benzyl-3-mercaptopropanoic acid

Cat. No.: B1213638
CAS No.: 69734-01-6
M. Wt: 196.27 g/mol
InChI Key: ZUEBVBPVXLQMQR-UHFFFAOYSA-N
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Description

2-Benzyl-3-mercaptopropanoic acid: SQ-14603 , is a chemical compound with the molecular formula C10H12O2S . It is known for its strong inhibitory action on carboxypeptidase A, an enzyme that cleaves C-terminal aromatic amino acid residues .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2-Benzyl-3-mercaptopropanoic acid involves the reaction of benzyl bromide with thioglycolic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-Benzyl-3-mercaptopropanoic acid can undergo oxidation reactions to form disulfides.

    Reduction: It can be reduced to form thiols.

    Substitution: The compound can participate in substitution reactions where the mercapto group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products

    Oxidation: Disulfides.

    Reduction: Thiols.

    Substitution: Compounds with different functional groups replacing the mercapto group.

Scientific Research Applications

2-Benzyl-3-mercaptopropanoic acid has several applications in scientific research:

    Chemistry: Used as an inhibitor in enzyme studies, particularly for carboxypeptidase A.

    Biology: Employed in studies involving enzyme kinetics and protein structure.

    Medicine: Investigated for its potential therapeutic applications due to its enzyme inhibitory properties.

    Industry: Utilized in the synthesis of various organic compounds and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Benzyl-3-mercaptopropanoic acid involves its strong inhibitory effect on carboxypeptidase A. The compound coordinates with the catalytically essential zinc ion in the active site of the enzyme, thereby preventing the enzyme from cleaving C-terminal aromatic amino acid residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : This compound is unique due to its specific inhibitory action on carboxypeptidase A, making it a valuable tool in enzyme studies and potential therapeutic applications.

Properties

CAS No.

69734-01-6

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

2-benzyl-3-sulfanylpropanoic acid

InChI

InChI=1S/C10H12O2S/c11-10(12)9(7-13)6-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,11,12)

InChI Key

ZUEBVBPVXLQMQR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(CS)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CC(CS)C(=O)O

Synonyms

2-benzyl-3-mercaptopropanoic acid
SQ 14,603
SQ-14,603
SQ-14603
SQ14,603

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Acetylthiomethyl-3-phenylpropionic acid (18.5 g) is mixed with 70% aqueous methanol (100 ml), and the mixture is stirred at room temperature for one hour under nitrogen while maintaining at pH 13.0 with 20% aqueous sodium hydroxide solution, and thereafter the mixture is adjusted to pH 2.0 with 20% hydrochloric acid, and methanol is distilled off under reduced pressure. The residue is purified by a column chromatography using Diaion HP-20 (eluant, water-acetonitrile). The fractions containing the desired compound are collected and acetonitrile is distilled off under reduced pressure. The aqueous solution is extracted with ethyl acetate. The extract is dried over anhydrous magnesium sulfate, and ethyl acetate is distilled off under reduced pressure to give 2-mercaptomethyl-3-phenylpropionic acid (8 g) as a colorless oily substance. IR (film; cm-1): 1700
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